1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-(2-methoxyphenyl)piperazine
Description
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Properties
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-25-13-14-27-19-15-16(7-8-21-19)20(24)23-11-9-22(10-12-23)17-5-3-4-6-18(17)26-2/h3-8,15H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTYNEBOFQOELG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds have been found to interact with various receptors. For instance, indole derivatives, which share structural similarities with the compound , have been found to bind with high affinity to multiple receptors.
Mode of Action
For instance, indole derivatives are known to interact with their targets through electrophilic substitution, facilitated by the excessive π-electrons delocalization.
Biochemical Pathways
Related compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could potentially interact with a wide range of biochemical pathways.
Pharmacokinetics
Related compounds have been studied for their adme properties. For instance, a group of 2-{alkyl}-1H-benzo[d]imidazoles and their derivatives were found to have certain ADME properties.
Result of Action
Based on the wide range of biological activities exhibited by related compounds, it can be inferred that the compound could potentially have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors (GPCRs) that play a significant role in various physiological processes.
Q & A
Q. Characterization Tools :
| Technique | Key Parameters | Reference |
|---|---|---|
| NMR | H (δ 7.2–6.8 ppm for aromatic protons), C (carbonyl at ~170 ppm) | |
| HPLC | Purity >95% (C18 column, acetonitrile/water mobile phase) | |
| X-ray Crystallography | Confirms piperazine chair conformation and hydrogen bonding (R factor <0.05) |
Basic Question: How does the compound’s structure influence its physicochemical properties?
Methodological Answer:
The 2-methoxyethoxy-pyridine moiety enhances solubility in polar solvents (logP ~2.5), while the 2-methoxyphenyl group contributes to π-π stacking with aromatic residues in biological targets. Computational modeling (e.g., DFT) predicts intramolecular hydrogen bonding between the pyridine carbonyl and methoxy groups, stabilizing the conformation .
Advanced Question: How to design experiments to evaluate its interaction with serotonin/dopamine receptors?
Methodological Answer:
Radioligand Binding Assays : Use H-labeled ligands (e.g., 5-HT, D) on transfected HEK293 cells. Measure IC values and compare to reference antagonists (e.g., ketanserin) .
Functional Assays : cAMP inhibition (for GPCR activity) or calcium flux assays .
Structural Docking : Perform molecular dynamics simulations using receptor crystal structures (e.g., PDB 6WGT) to identify binding poses .
Advanced Question: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation time).
- Metabolic Instability : Test stability in liver microsomes and adjust experimental timelines .
- Structural Analogues : Compare with derivatives lacking the methoxyethoxy group to isolate functional contributions .
Advanced Question: What strategies optimize structure-activity relationships (SAR) for target selectivity?
Methodological Answer:
Substitution Patterns : Synthesize derivatives with halogens (F, Cl) at the phenyl ring to enhance lipophilicity and receptor affinity .
Bioisosteric Replacement : Replace the pyridine ring with thiazole or isoquinoline to modulate electronic effects .
Pharmacophore Mapping : Use QSAR models to prioritize substituents based on steric/electronic descriptors .
Advanced Question: How to validate analytical methods for quantifying the compound in biological matrices?
Methodological Answer:
LC-MS/MS : Develop a validated method with:
- LOD : 0.1 ng/mL (ESI+ mode, m/z 430 → 285).
- Recovery : >85% in plasma (protein precipitation with acetonitrile) .
Cross-Validation : Compare with HPLC-UV (λ = 254 nm) for consistency .
Advanced Question: How to assess its stability under varying pH and temperature conditions?
Methodological Answer:
Forced Degradation Studies :
- Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24h. Monitor via TLC .
- Oxidative Stress : 3% HO, quantify degradation products (e.g., pyridine-N-oxide) .
Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C) .
Advanced Question: What in vitro models predict its metabolic fate?
Methodological Answer:
Liver Microsomes : Incubate with human/rat microsomes + NADPH. Identify metabolites via UPLC-QTOF (e.g., O-demethylation at methoxyphenyl) .
CYP450 Inhibition : Screen for CYP3A4/2D6 inhibition using fluorescent substrates .
Advanced Question: How to address challenges in crystallizing the compound for structural studies?
Methodological Answer:
Solvent Screening : Test mixtures (e.g., DMSO/water, ethanol/ethyl acetate) for slow evaporation.
Polymorphism Control : Use seeding techniques and monitor via PXRD .
Cryoprotection : Flash-cool crystals in liquid N with 25% glycerol for X-ray diffraction .
Advanced Question: What in vitro toxicity assays are recommended for early-stage safety profiling?
Methodological Answer:
Hepatotoxicity : Measure ALT/AST release in HepG2 cells .
hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC >10 μM acceptable) .
Cytotoxicity : MTT assay in HEK293 cells (CC >100 μM target) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
